molecular formula C20H13BrO2 B13658939 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde

4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B13658939
M. Wt: 365.2 g/mol
InChI Key: WKPZINXESCXQKY-UHFFFAOYSA-N
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Description

4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multiple steps, including bromination, formylation, and coupling reactions. One common method involves the bromination of a precursor compound, followed by formylation using reagents such as N-bromosuccinimide (NBS) and dimethylformamide (DMF) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde involves its functional groups, particularly the aldehyde and bromine groups, which participate in various chemical reactions. The aldehyde groups can form Schiff bases with amines, while the bromine atom can undergo substitution reactions . These interactions can lead to the formation of new compounds with different properties and activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde is unique due to its combination of multiple functional groups and aromatic rings, which provide versatility in chemical reactions and potential applications. Its structure allows for various modifications, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrO2/c21-20-10-18(16-5-1-14(12-22)2-6-16)9-19(11-20)17-7-3-15(13-23)4-8-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPZINXESCXQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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